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Compound of Interest

Compound Name: Encenicline Hydrochloride

CAS No.: 550999-74-1

Cat. No.: B607310

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Encenicline Hydrochloride (formerly EVP-6124) is a selective partial agonist of the α7

nicotinic acetylcholine receptor (nAChR) that was investigated for the treatment of cognitive

impairment in Alzheimer's disease and schizophrenia. This technical guide provides a

comprehensive overview of the preclinical studies that defined its pharmacological,

pharmacokinetic, and efficacy profile. The data herein is intended to serve as a detailed

resource for researchers and drug development professionals interested in the preclinical

science of α7 nAChR modulation.

Pharmacological Profile
Encenicline is a potent and selective ligand for the α7 nAChR, demonstrating high affinity in

radioligand binding assays and functional activity as a partial agonist.
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Encenicline's affinity for the α7 nAChR has been characterized using various radioligands,

demonstrating high potency. Its selectivity has been established through comparative binding

studies against other relevant receptors.

Target Radioligand Preparation Ki (nM) Reference

α7 nAChR [³H]-MLA
Rat brain

homogenate
9.98 [1][2]

α7 nAChR
[¹²⁵I]-α-

bungarotoxin
Not specified 4.33 [1][2]

5-HT₃ Receptor Not specified Not specified IC₅₀ = 10 nM [3]

5-HT₂B Receptor [³H]-mesulergine

CHO cells

expressing

human 5-HT₂B

14 [1][2]

Functional Activity
As a partial agonist, Encenicline elicits a response upon binding to the α7 nAChR, but to a

lesser degree than a full agonist. This property is thought to contribute to its favorable

tolerability profile by avoiding excessive receptor activation and desensitization.
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Assay Type Cell Line Parameter Value Reference

Electrophysiolog

y

Xenopus oocytes

expressing

human α7

nAChR

EC₅₀ 0.6 µmol/L [4]

Electrophysiolog

y

Xenopus oocytes

expressing

human α7

nAChR

Emax 25% [4]

Electrophysiolog

y

Xenopus oocytes

expressing

mouse α7

nAChR

EC₅₀ 1.3 µmol/L [4]

Electrophysiolog

y

Xenopus oocytes

expressing

mouse α7

nAChR

Emax 36% [4]

Antagonist

Activity (5-HT₂B)

Rat gastric

fundus assay
IC₅₀ 16 µM [1][2]

Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity of Encenicline Hydrochloride for the α7 nAChR.

Methodology:

Tissue Preparation: Whole rat brains are homogenized in ice-cold buffer and centrifuged to

pellet the membranes. The membrane pellet is washed and resuspended in assay buffer.

Radioligand Displacement: A constant concentration of a specific α7 nAChR radioligand

(e.g., [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-bungarotoxin) is incubated with the
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membrane preparation in the presence of varying concentrations of Encenicline
Hydrochloride.

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through

glass fiber filters, which trap the membrane-bound radioligand.

Quantification: The amount of radioactivity retained on the filters is measured using a

scintillation counter.

Data Analysis: The concentration of Encenicline Hydrochloride that inhibits 50% of the

specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then

calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Studies: Novel Object Recognition
(NOR) Task
Objective: To assess the pro-cognitive effects of Encenicline Hydrochloride in a rodent model

of memory impairment.

Methodology:

Animals: Adult male rats are used for this task. They are housed under standard laboratory

conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Habituation: Prior to the task, rats are habituated to the testing arena (an open-field box) in

the absence of any objects for a set period over several days to reduce novelty-induced

stress.

Sample Phase (T1): On the testing day, each rat is placed in the arena containing two

identical objects and allowed to explore them for a predetermined duration (e.g., 3-5

minutes).

Inter-Trial Interval (ITI): Following the sample phase, the rat is returned to its home cage for

a specific retention interval (e.g., 24 hours). A memory-impairing agent, such as scopolamine

(0.1 mg/kg, i.p.), can be administered before the sample phase to induce a cognitive deficit.
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Drug Administration: Encenicline Hydrochloride or vehicle is administered orally (p.o.) at a

specified time before the sample phase (e.g., 60 minutes).

Choice Phase (T2): After the ITI, the rat is returned to the arena, which now contains one

familiar object from the sample phase and one novel object. The rat is allowed to explore for

a set duration.

Data Collection and Analysis: The time spent exploring each object is recorded. A

discrimination index is calculated as the difference in time spent exploring the novel and

familiar objects, divided by the total exploration time. A higher discrimination index indicates

better memory performance.

Signaling Pathways and Experimental Workflows
α7 nAChR Signaling Cascade
Activation of the α7 nAChR by Encenicline leads to an influx of Ca²⁺, which triggers a cascade

of downstream signaling events implicated in synaptic plasticity and cognitive function. A key

pathway involves the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade,

leading to the phosphorylation of the transcription factor CREB (cAMP response element-

binding protein), which is crucial for long-term memory formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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